![molecular formula C26H17N3O8S B4292089 4-(2-AMINO-3-CYANO-5-OXO-4H,5H-PYRANO[3,2-C]CHROMEN-4-YL)-2-ETHOXY-6-NITROPHENYL 2-THIOPHENECARBOXYLATE](/img/structure/B4292089.png)
4-(2-AMINO-3-CYANO-5-OXO-4H,5H-PYRANO[3,2-C]CHROMEN-4-YL)-2-ETHOXY-6-NITROPHENYL 2-THIOPHENECARBOXYLATE
Overview
Description
4-(2-AMINO-3-CYANO-5-OXO-4H,5H-PYRANO[3,2-C]CHROMEN-4-YL)-2-ETHOXY-6-NITROPHENYL 2-THIOPHENECARBOXYLATE is a complex organic compound that features a unique combination of functional groups and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-AMINO-3-CYANO-5-OXO-4H,5H-PYRANO[3,2-C]CHROMEN-4-YL)-2-ETHOXY-6-NITROPHENYL 2-THIOPHENECARBOXYLATE typically involves multi-step reactions. One common method involves the condensation of 4-hydroxycoumarin with an aldehyde, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-AMINO-3-CYANO-5-OXO-4H,5H-PYRANO[3,2-C]CHROMEN-4-YL)-2-ETHOXY-6-NITROPHENYL 2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(2-AMINO-3-CYANO-5-OXO-4H,5H-PYRANO[3,2-C]CHROMEN-4-YL)-2-ETHOXY-6-NITROPHENYL 2-THIOPHENECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Material Science: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound serves as a key intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 4-(2-AMINO-3-CYANO-5-OXO-4H,5H-PYRANO[3,2-C]CHROMEN-4-YL)-2-ETHOXY-6-NITROPHENYL 2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(4-isopropyl-phenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
- 2-amino-4-(4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
- 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
Uniqueness
4-(2-AMINO-3-CYANO-5-OXO-4H,5H-PYRANO[3,2-C]CHROMEN-4-YL)-2-ETHOXY-6-NITROPHENYL 2-THIOPHENECARBOXYLATE is unique due to its combination of functional groups and heterocyclic structures. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Properties
IUPAC Name |
[4-(2-amino-3-cyano-5-oxo-4H-pyrano[3,2-c]chromen-4-yl)-2-ethoxy-6-nitrophenyl] thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17N3O8S/c1-2-34-18-11-13(10-16(29(32)33)23(18)37-25(30)19-8-5-9-38-19)20-15(12-27)24(28)36-22-14-6-3-4-7-17(14)35-26(31)21(20)22/h3-11,20H,2,28H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQERKANDQGKECL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OC(=O)C2=CC=CS2)[N+](=O)[O-])C3C(=C(OC4=C3C(=O)OC5=CC=CC=C54)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17N3O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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